molecular formula C17H19N3O2 B2576065 N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904219-18-6

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2576065
CAS No.: 1904219-18-6
M. Wt: 297.358
InChI Key: AQJZNLPLJLGZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic chemical compound with a molecular formula of C16H17N3O2 and a molecular weight of 283.33 g/mol. It is part of a class of compounds featuring an azetidine carboxamide core, a structure of significant interest in modern medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors . This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use. Preliminary data from patent literature indicates that structurally related analogs possessing the 3-(pyridin-3-yloxy)azetidine-1-carboxamide scaffold are investigated as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthetic pathway, and its inhibition is a promising therapeutic strategy in oncology, as it can disrupt energy metabolism and lead to cancer cell death . Consequently, this compound is a valuable candidate for researchers exploring novel anti-cancer agents and studying cellular metabolism in various cancer cell lines. Beyond oncology, the azetidine carboxamide structure is recognized as a key pharmacophore in compounds targeting other disease areas. Research into similar frameworks has shown potential for application in inflammatory conditions, autoimmune diseases, and central nervous system disorders . The compound's structure allows for potential late-stage functionalization, making it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies using modern synthetic methodologies, such as those involving hypervalent iodine reagents . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological screening assays. Handling should only be performed by qualified personnel in a controlled laboratory setting. This product is provided for non-human, non-clinical research purposes and is strictly labeled as "For Research Use Only."

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-5-6-14(8-13(12)2)19-17(21)20-10-16(11-20)22-15-4-3-7-18-9-15/h3-9,16H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJZNLPLJLGZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)OC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridin-3-yloxy group: This step usually involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxylate: A similar compound with a carboxylate group instead of a carboxamide.

    N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide: A sulfonamide analog with different chemical properties.

Uniqueness

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability compared to similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O2
  • CAS Number : 1904219-18-6
  • Molecular Weight : 299.35 g/mol

The compound features an azetidine ring, which contributes to its unique reactivity and biological properties. The presence of the pyridinyl ether group enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The azetidine ring's strain-driven reactivity allows it to participate in biochemical reactions that may inhibit or activate certain pathways. The pyridinyl ether group is believed to enhance the compound's specificity for its targets, potentially impacting various signaling pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Inhibition of Axl Kinase : A related compound demonstrated an IC50 value of 0.010 µM against Axl kinase, showcasing potent anticancer activity across multiple cell lines including A549 and MCF-7 .

Anti-inflammatory Properties

Compounds in this class have also shown potential in modulating inflammatory responses. For example:

  • Nitric Oxide Production : Some derivatives were found to inhibit LPS-induced production of nitric oxide (NO) and TNF-α, suggesting their role as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various azetidine derivatives, including those with similar structures to this compound. Key findings include:

CompoundActivityIC50 (µM)Notes
Compound AAxl Inhibitor0.010High potency against cancer cell lines
Compound BNO Inhibitor5.132Significant reduction in inflammatory markers
Compound CXO Inhibitor72.4Moderate activity against xanthine oxidase

These findings illustrate the potential for optimizing the structure of azetidine derivatives to enhance their biological activity.

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that modifications to the azetidine ring can improve bioavailability and systemic exposure. For instance, a modified derivative exhibited favorable absorption and distribution characteristics, making it a promising candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.